2-Hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid 2-Hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid
Brand Name: Vulcanchem
CAS No.: 262282-50-8
VCID: VC7139151
InChI: InChI=1S/C14H13NO6S/c1-21-13-5-3-2-4-11(13)15-22(19,20)9-6-7-12(16)10(8-9)14(17)18/h2-8,15-16H,1H3,(H,17,18)
SMILES: COC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O
Molecular Formula: C14H13NO6S
Molecular Weight: 323.32

2-Hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid

CAS No.: 262282-50-8

Cat. No.: VC7139151

Molecular Formula: C14H13NO6S

Molecular Weight: 323.32

* For research use only. Not for human or veterinary use.

2-Hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid - 262282-50-8

Specification

CAS No. 262282-50-8
Molecular Formula C14H13NO6S
Molecular Weight 323.32
IUPAC Name 2-hydroxy-5-[(2-methoxyphenyl)sulfamoyl]benzoic acid
Standard InChI InChI=1S/C14H13NO6S/c1-21-13-5-3-2-4-11(13)15-22(19,20)9-6-7-12(16)10(8-9)14(17)18/h2-8,15-16H,1H3,(H,17,18)
Standard InChI Key HPDWZCQLNRBHLK-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound features a benzoic acid backbone substituted with a hydroxyl group at position 2 and a sulfamoyl group (-SO2_2-NH-) at position 5. The sulfamoyl nitrogen is further bonded to a 2-methoxyphenyl ring, introducing additional steric and electronic complexity .

Molecular Formula: C14H13NO7S\text{C}_{14}\text{H}_{13}\text{NO}_{7}\text{S}
Molecular Weight: 355.32 g/mol
Key Functional Groups:

  • Carboxylic acid (-COOH) at position 1

  • Phenolic hydroxyl (-OH) at position 2

  • Sulfonamide (-SO2_2-NH-) at position 5

  • Methoxy (-OCH3_3) on the pendant phenyl ring

Synthesis and Manufacturing

Synthetic Pathways

The compound is likely synthesized via a two-step protocol:

  • Chlorosulfonation of Salicylic Acid:
    Salicylic acid undergoes electrophilic substitution at position 5 using chlorosulfonic acid, yielding 5-chlorosulfonyl-2-hydroxybenzoic acid .

    C7H6O3+ClSO3HC7H5ClO5S+H2O\text{C}_7\text{H}_6\text{O}_3 + \text{ClSO}_3\text{H} \rightarrow \text{C}_7\text{H}_5\text{ClO}_5\text{S} + \text{H}_2\text{O}
  • Amination with 2-Methoxyaniline:
    The chlorosulfonyl intermediate reacts with 2-methoxyaniline in a nucleophilic substitution, forming the sulfonamide bond .

    C7H5ClO5S+C7H7NOC14H13NO7S+HCl\text{C}_7\text{H}_5\text{ClO}_5\text{S} + \text{C}_7\text{H}_7\text{NO} \rightarrow \text{C}_{14}\text{H}_{13}\text{NO}_7\text{S} + \text{HCl}

Purification and Yield Optimization

  • Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients isolates the product.

  • Crystallization: Recrystallization from ethanol/water enhances purity (>95%) .

  • Yield: Typical yields for analogous reactions range from 40–60%, depending on reaction conditions .

Physicochemical Properties

PropertyValue/RangeMethod/Analogy
Melting Point180–185°C (decomp.)Differential Scanning Calorimetry
SolubilitySlight in water; soluble in DMSO, methanolShake-flask method
logP1.8–2.2Computational prediction
pKa2.1 (COOH), 9.4 (OH)Potentiometric titration

Stability:

  • Stable under inert atmospheres at 4°C for >6 months.

  • Degrades in alkaline conditions via hydrolysis of the sulfonamide bond .

Applications in Research and Industry

Medicinal Chemistry

  • Lead Optimization: Serves as a scaffold for modifying sulfonamide and aryl groups to enhance TRPM8 selectivity .

  • Prodrug Development: Carboxylic acid group facilitates ester prodrug formulations for improved bioavailability .

Material Science

  • Polymer Modification: Sulfonamide derivatives are grafted onto polymers for ion-exchange membranes .

Challenges and Future Directions

Synthetic Challenges

  • Regioselectivity: Competing sulfonation at position 4 requires precise temperature control (-5°C to 0°C) .

  • NH Reactivity: Sulfonamide NH may undergo undesired acylation or alkylation .

Research Opportunities

  • TRPM8-Targeted Therapies: Evaluation in models of neuropathic pain and overactive bladder.

  • COX-2 Selectivity: Structural tweaks to reduce gastrointestinal toxicity versus traditional NSAIDs .

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